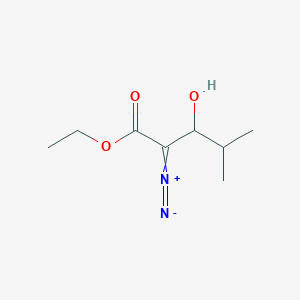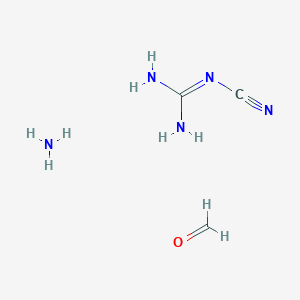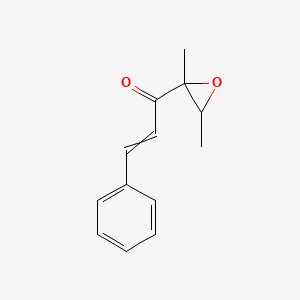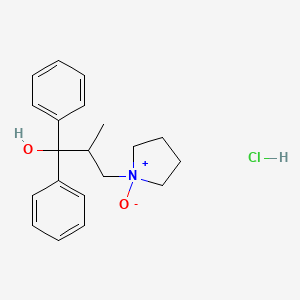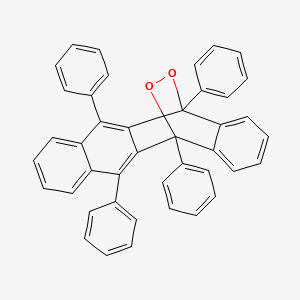
5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene is a complex organic compound with the molecular formula C42H28O2. This compound is known for its unique structural properties and is often studied in the context of organic electronics and chemiluminescence research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene typically involves the reaction of rubrene (5,6,11,12-tetraphenylnaphthacene) with oxygen. One common method includes the use of bromine in dry dichloromethane at room temperature, which produces 5,12-dibromo-5,12-dihydro-5,6,11,12-tetraphenylnaphthacene. This intermediate can then be further reacted to form the desired compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, rubrene.
Substitution: Halogenation and other substitution reactions can modify the phenyl groups attached to the naphthacene core.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene has several scientific research applications:
Organic Electronics: Used as an organic semiconductor in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Chemiluminescence Research: Studied for its ability to emit light upon chemical reaction, making it useful in various sensing and imaging applications.
Optoelectronics: Employed in the development of optoelectronic devices due to its excellent photoluminescent properties.
Mecanismo De Acción
The mechanism by which 5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene exerts its effects is primarily through its interaction with light and electrons. In chemiluminescence, the compound undergoes a series of electron transfers and energy releases, resulting in the emission of light. The molecular targets and pathways involved include the excitation of electrons within the compound’s molecular structure, leading to photon emission .
Comparación Con Compuestos Similares
Similar Compounds
5,6,11,12-Tetraphenylnaphthacene (Rubrene): A closely related compound used in similar applications, known for its high photoluminescence quantum yield.
5,12-Dibromo-5,12-dihydro-5,6,11,12-tetraphenylnaphthacene: An intermediate in the synthesis of the target compound.
Uniqueness
5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene is unique due to its specific structural configuration, which imparts distinct photoluminescent and chemiluminescent properties. This makes it particularly valuable in advanced research applications in organic electronics and optoelectronics .
Propiedades
Número CAS |
32287-37-9 |
|---|---|
Fórmula molecular |
C42H28O2 |
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
1,3,10,12-tetraphenyl-19,20-dioxapentacyclo[10.6.2.02,11.04,9.013,18]icosa-2,4,6,8,10,13,15,17-octaene |
InChI |
InChI=1S/C42H28O2/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)38(30-19-7-2-8-20-30)40-39(37)41(31-21-9-3-10-22-31)35-27-15-16-28-36(35)42(40,44-43-41)32-23-11-4-12-24-32/h1-28H |
Clave InChI |
AQMPDRUEYIQQCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C6(C7=CC=CC=C7C3(OO6)C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
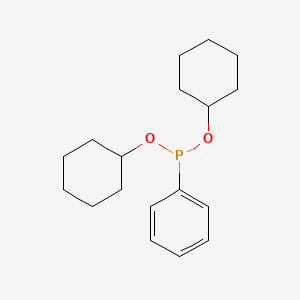

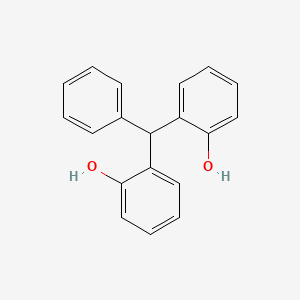
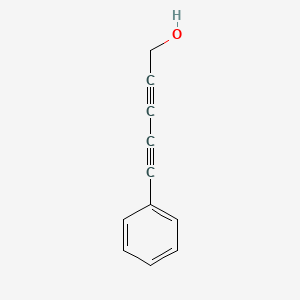
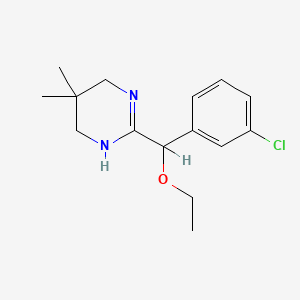
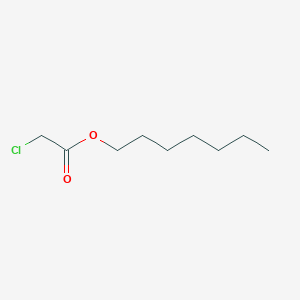
![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)

